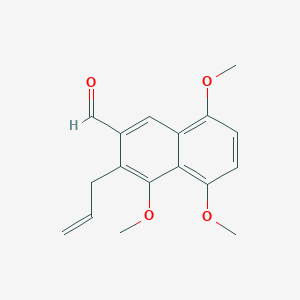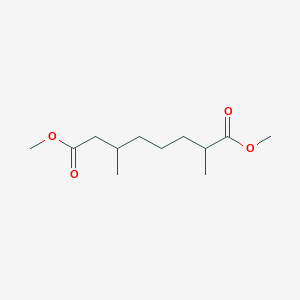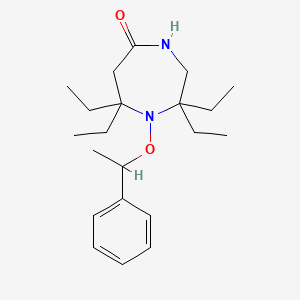
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is an organic compound with the molecular formula C17H18O4. This compound is a derivative of naphthalene, characterized by the presence of three methoxy groups and a propenyl group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction: Methoxy groups are introduced at the 4, 5, and 8 positions of the naphthalene ring through methylation reactions.
Propenyl Group Addition: The propenyl group is introduced at the 3 position through a Friedel-Crafts alkylation reaction.
Formylation: The formyl group is introduced at the 2 position through a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-3-(2-propenyl)-
Reduction: 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Naphthalenecarboxaldehyde, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
- **2-Naphthalenecarboxaldehyde, 4,5,7-trimethoxy-3-(2-propenyl)-
Uniqueness
2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy groups at the 4, 5, and 8 positions, along with the propenyl group at the 3 position, imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
834867-27-5 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
4,5,8-trimethoxy-3-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-10H,1,6H2,2-4H3 |
InChI-Schlüssel |
MWASBXSXEYSPFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)



![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)

